1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Introduction of the Bromo Group: The bromo group can be introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under mild conditions.
Major Products Formed:
Substitution Reactions: Substituted derivatives with different functional groups.
Oxidation Reactions: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Reactions: Reduced derivatives such as alcohols or amines.
Scientific Research Applications
1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and design.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
- 1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
- 1-[4-fluoro-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
- 1-[4-iodo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Comparison: 1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-bromo-2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N3O2/c11-5-1-2-8(6(3-5)10(12,13)14)17-4-7(9(18)19)15-16-17/h1-4H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXSTESNVVWXOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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